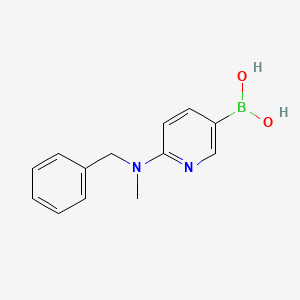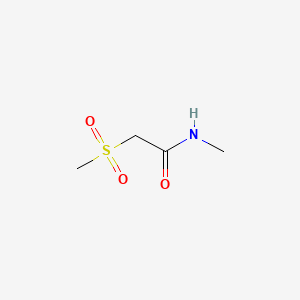
N-Methyl-2-(methylsulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Methyl-2-(methylsulfonyl)acetamide” is a chemical compound with the molecular formula C4H9NO3S . It has a molecular weight of 151.19 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N-Methyl-2-(methylsulfonyl)acetamide” is1S/C4H9NO3S/c1-5-4(6)3-9(2,7)8/h3H2,1-2H3,(H,5,6) . The SMILES string representation is S(=O)(CC(=O)NC)C . Physical And Chemical Properties Analysis
“N-Methyl-2-(methylsulfonyl)acetamide” is a solid substance . It should be stored in a refrigerator .科学的研究の応用
Synthesis and Biological Evaluation
N-Methyl-2-(methylsulfonyl)acetamide derivatives have been synthesized and evaluated for their biological activities. For instance, a series of methylsulfonyl and sulfamoyl acetamides were synthesized and shown to selectively inhibit the cyclooxygenase-2 (COX-2) isoform, demonstrating good COX-2 inhibition and desirable analgesic activity in vivo (Consalvi et al., 2015). This research highlights the potential of these compounds in the development of new analgesic drugs.
Antioxidant Activities
Acetamidomethylsulfonyl bis heterocycles have been synthesized and tested for their antioxidant activity. Compounds such as oxazolyl-1,3,4-oxadiazoles, thiazolyl-1,3,4-oxadiazoles, and imidazolyl-1,3,4-oxadiazoles showed excellent radical-scavenging activity, with some displaying greater activity than the standard ascorbic acid, suggesting potential applications in oxidative stress-related conditions (Mahaboob Basha et al., 2013).
Antimicrobial Evaluation
Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited promising antibacterial and antifungal activities, indicating their potential as new antimicrobial agents (Darwish et al., 2014).
Molecular Docking and Enzyme Inhibitory Activities
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds were synthesized and evaluated for their inhibitory potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Some compounds demonstrated good activity, highlighting the importance of structure-activity relationships and molecular docking in developing enzyme inhibitors (Virk et al., 2018).
Safety and Hazards
特性
IUPAC Name |
N-methyl-2-methylsulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-5-4(6)3-9(2,7)8/h3H2,1-2H3,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWDEYYRNRRCHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)

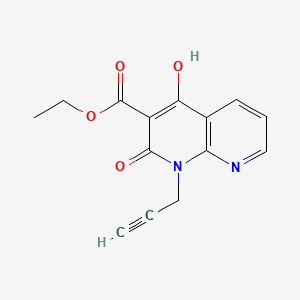
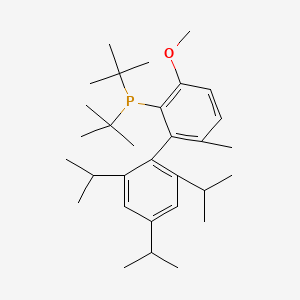
![1'-Benzyl-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidin]-4(5H)-one](/img/structure/B567269.png)

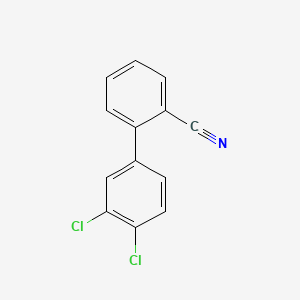
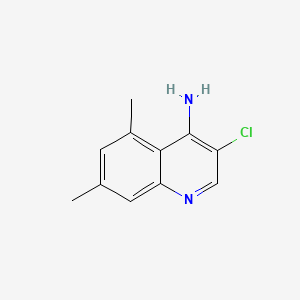
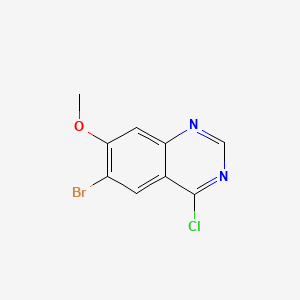
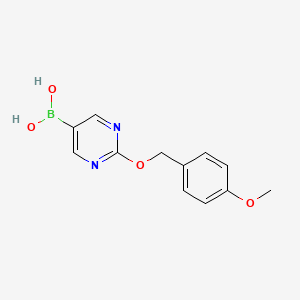
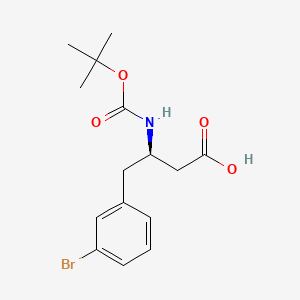

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)
